(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
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Description
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, also known as this compound, is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is often used in research as a substrate for esterolytic activity of leucyl endopeptidase .
Mode of Action
As a substrate for esterolytic activity, it may interact with its target enzyme, undergo hydrolysis, and result in the release of p-nitrophenol and Z-Leu .
Result of Action
The molecular and cellular effects of Z-Leu-ONp’s action are likely dependent on the context of its use. In the context of enzymatic assays, its hydrolysis can serve as a measure of enzyme activity .
Properties
IUPAC Name |
(4-nitrophenyl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALXQWNUXKECJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-87-0 |
Source
|
Record name | L-Leucine, 4-nitrophenyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: What is the function of Z-Leu-ONp in peptide synthesis, and why is it used in this specific research?
A1: Z-Leu-ONp serves as an activated form of the amino acid leucine, used for introducing leucine into a growing peptide chain during synthesis. It is specifically utilized in the research paper for the synthesis of a luteinizing hormone-releasing hormone (LH-RH) analogue.
Q2: Could you elaborate on the specific reaction where Z-Leu-ONp is involved in the synthesis of the LH-RH analogue?
A2: In the synthesis described in the research paper , Z-Leu-ONp is reacted with a deprotected tripeptide with the sequence Arg(Tos)-Pro-Gly, where "Arg(Tos)" represents arginine with a tosyl protecting group on its side chain. The reaction occurs specifically at the free amino terminus of the arginine residue. The 4-nitrophenoxy group of Z-Leu-ONp acts as a leaving group, allowing the formation of a peptide bond between the carboxyl group of the leucine residue and the amino group of the arginine residue. This results in the formation of a protected tetrapeptide with the sequence Z-Leu-Arg(Tos)-Pro-Gly, extending the peptide chain towards the final LH-RH analogue.
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